What is (R)-1-(9H-Fluoren-9-yl)ethanol
What is (R)-1-(9H-Fluoren-9-yl)ethanol
An In-depth Technical Guide to (R)-1-(9H-Fluoren-9-yl)ethanol: Synthesis, Characterization, and Applications
Executive Summary
Introduction: The Strategic Value of Chiral Fluorenyl Alcohols
The demand for enantiomerically pure compounds is a cornerstone of modern drug development. The specific three-dimensional arrangement of atoms in a molecule dictates its biological activity, with often only one enantiomer of a chiral drug providing the desired therapeutic effect while the other may be inactive or even harmful. Chiral alcohols, in particular, are versatile intermediates, serving as precursors to a wide array of functional groups.
The 9H-fluorene scaffold is a privileged structure in medicinal chemistry and materials science due to its unique electronic properties and rigid, planar geometry.[1] When this moiety is incorporated into a chiral alcohol such as 1-(9H-Fluoren-9-yl)ethanol, it imparts conformational stability and serves as a bulky stereodirecting group. (R)-1-(9H-Fluoren-9-yl)ethanol, the specific R-enantiomer, is recognized as a key fragment in the modification of β-lactam antibiotics and as a precursor for novel anti-inflammatory agents.[2][3] This guide elucidates the critical aspects of its synthesis, analysis, and application, providing a robust framework for its utilization in research and development.
Physicochemical Properties and Spectroscopic Profile
The physical and chemical properties of a compound are fundamental to its handling, reaction design, and characterization. The racemic form of 1-(9H-Fluoren-9-yl)ethanol is well-documented, and its properties provide a baseline for understanding the individual enantiomers.
Core Properties
A summary of the key physicochemical data for the parent compound, 1-(9H-Fluoren-9-yl)ethanol, is presented below.
| Property | Value | Source |
| IUPAC Name | 1-(9H-fluoren-9-yl)ethanol | [4] |
| Molecular Formula | C₁₅H₁₄O | [4] |
| Molecular Weight | 210.27 g/mol | [4] |
| CAS Number | 3023-49-2 (for racemic) | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in common organic solvents like ethanol, DMSO, DMF.[6] Insoluble in water.[7] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. The unique fluorenyl backbone and the ethanol side-chain give rise to a distinct spectroscopic signature.
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¹H NMR Spectroscopy: The proton NMR spectrum is characterized by the aromatic protons of the fluorene ring, which typically appear as a complex multiplet in the range of δ 7.2-7.9 ppm. The methine proton at the chiral center (CH-OH) is a key diagnostic signal, coupled to both the methyl protons and the proton at the 9-position of the fluorene ring. The methyl group (CH₃) protons appear as a doublet.
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¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the aromatic carbons of the fluorene system and the aliphatic carbons of the ethanol side-chain. The carbon of the chiral center (C-OH) is of particular interest and its chemical shift provides valuable structural information. For the related compound 9-Fluorenol, aromatic carbon signals appear between 120-146 ppm, with the carbinol carbon at approximately 75 ppm.[8]
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Mass Spectrometry: Electron Impact (EI) mass spectrometry would be expected to show a prominent molecular ion peak (M⁺) at m/z 210, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water (M-18) or the methyl group (M-15).
Synthesis and Chiral Resolution: Accessing Enantiopure Material
The production of enantiomerically pure (R)-1-(9H-Fluoren-9-yl)ethanol is the most critical step for its application. While racemic synthesis is straightforward, the subsequent resolution or an asymmetric synthesis approach is necessary to isolate the desired enantiomer. A highly effective and scalable method is the chemoenzymatic approach, which combines a simple chemical synthesis of the racemic precursor with a highly selective enzymatic resolution step.[2]
Step 1: Synthesis of Racemic 1-(9H-Fluoren-9-yl)ethanol
The foundational step is the synthesis of the racemic alcohol. This is most commonly achieved via the reduction of the corresponding ketone, 1-(9H-fluoren-9-yl)ethan-1-one. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, chosen for its high selectivity for ketones and aldehydes and its operational simplicity.
Figure 1: Racemic synthesis of 1-(9H-Fluoren-9-yl)ethanol.
Protocol: Sodium Borohydride Reduction
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Dissolution: Dissolve 1-(9H-fluoren-9-yl)ethan-1-one in a suitable alcohol solvent, such as ethanol or methanol, in a round-bottom flask equipped with a magnetic stirrer.
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Cooling: Cool the solution in an ice bath to 0-5 °C. This is a critical step to control the exothermic reaction and prevent side reactions.
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Addition of Reductant: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The portion-wise addition maintains temperature control.
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Reaction Monitoring: Allow the reaction to stir at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed.
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Quenching and Workup: Carefully quench the reaction by the slow addition of water, followed by acidification with dilute HCl to neutralize excess borohydride.
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Extraction and Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography to yield racemic 1-(9H-fluoren-9-yl)ethanol.
Step 2: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique to separate enantiomers. It relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. Lipases are particularly effective for resolving chiral alcohols due to their high stereoselectivity, mild reaction conditions, and environmental benignity.[9] The following workflow outlines a lipase-catalyzed acylation to resolve the racemic alcohol.
Figure 2: Workflow for enzymatic kinetic resolution.
Protocol: Lipase-Catalyzed Kinetic Resolution [9]
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Reaction Setup: In a sealed vessel, dissolve racemic 1-(9H-fluoren-9-yl)ethanol (substrate) in a non-polar organic solvent such as n-hexane. The choice of a non-polar solvent is crucial for maintaining enzyme activity.
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Addition of Reagents: Add an acyl donor, typically vinyl acetate, to the mixture. Vinyl acetate is often preferred because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the reaction irreversible.
-
Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435, an immobilized Candida antarctica lipase B). The amount of enzyme is a key parameter that influences reaction time and efficiency.
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Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40-45 °C) with constant stirring.
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Monitoring for 50% Conversion: The reaction is meticulously monitored by chiral HPLC. The goal is to stop the reaction at or near 50% conversion. At this point, theoretically, one enantiomer has been completely consumed (acylated) while the other remains as the unreacted alcohol, achieving maximum enantiomeric excess for both products.
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Separation: Once the target conversion is reached, the enzyme is filtered off. The filtrate, containing the unreacted (R)-alcohol and the acylated (S)-ester, is concentrated.
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Purification: The two products are separated using standard column chromatography, exploiting their difference in polarity (the ester is less polar than the alcohol). This yields the enantiomerically enriched (R)-1-(9H-fluoren-9-yl)ethanol.
Applications in Asymmetric Synthesis and Drug Development
The utility of (R)-1-(9H-fluoren-9-yl)ethanol stems from its identity as a chiral building block, a concept central to asymmetric synthesis.[10]
Precursor to Chiral Molecules
The primary application is its use as a starting material for constructing more complex chiral molecules. The hydroxyl group can be readily converted into other functionalities (e.g., halides, amines, ethers) or used in coupling reactions, all while preserving the stereochemistry at the adjacent carbon. This makes it an important intermediate for synthesizing active pharmaceutical ingredients (APIs) where a specific stereoisomer is required for efficacy.[11]
Role in Chiral Auxiliaries
While (R)-1-(9H-fluoren-9-yl)ethanol itself is a building block, the broader fluorenyl structure is a key component in many chiral auxiliaries.[12] A chiral auxiliary is a molecular fragment that is temporarily attached to a prochiral substrate to direct a stereoselective reaction.[13] After the reaction, the auxiliary is cleaved and can often be recovered. The principles that make the fluorenyl group effective in these auxiliaries—its steric bulk and rigid structure—are the same properties that make (R)-1-(9H-fluoren-9-yl)ethanol a valuable stereodirecting building block.
Analytical Methodologies for Enantiomeric Purity Determination
Verifying the enantiomeric purity (or enantiomeric excess, e.e.) of the final product is a non-negotiable step in asymmetric synthesis.
Protocol: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers. The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are highly effective for resolving a wide range of chiral alcohols.
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Mobile Phase: The mobile phase is typically a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier such as isopropanol or ethanol. The ratio is optimized to achieve baseline separation of the enantiomeric peaks.
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Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
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Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different times. The enantiomeric excess is calculated from the relative areas of the two peaks using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
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Validation: The method is validated by running a sample of the racemic material first to confirm the retention times of both the (R) and (S) enantiomers.
Conclusion
(R)-1-(9H-Fluoren-9-yl)ethanol is more than just a chiral alcohol; it is a strategic intermediate that leverages the unique structural and steric properties of the fluorene system to enable the synthesis of enantiomerically pure target molecules. The chemoenzymatic route to its production represents a robust, scalable, and green methodology, combining the reliability of chemical synthesis with the unparalleled selectivity of biocatalysis. For researchers in drug discovery and process development, a thorough understanding of the synthesis, characterization, and application of this building block is essential for advancing the development of next-generation chiral therapeutics.
References
-
ResearchGate. (2019). Green synthesis of enantiopure (S)‐1‐(benzofuran‐2‐yl)ethanol by whole‐cell biocatalyst. Retrieved from [Link]
-
PubChem. (n.d.). 2-(6-Aminopurin-9-yl)ethanol. Retrieved from [Link]
-
PubChem. (n.d.). 1-(9-Fluorenyl)ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (A) (S) and (R) 9H-fluoren-9-ylmethyl 3-amino-1-piperidinecarboxylate 3 and 4. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). General Approach to Enantiopure 1-Aminopyrrolizidines: Application to the Asymmetric Synthesis of the Loline Alkaloids. Retrieved from [Link]
-
PubChem. (n.d.). Fluoren-9-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. Retrieved from [Link]
-
ResearchGate. (2012). Enantioselective Synthesis of Fluorene Derivatives by Chiral Phosphoric Acid Catalyzed Tandem Double Friedel-Crafts Reaction. Retrieved from [Link]
-
PubMed. (2008). Chiral resolutions of (9-anthryl)methoxyacetic acid and (9-anthryl)hydroxyacetic acid by capillary electrophoresis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Nine-Step Enantioselective Total Synthesis of (−)-Vincorine. Retrieved from [Link]
-
ResearchGate. (2018). Enzymatic Approach Towards the Synthesis of Isotopically Labeled (R)-9-(2-hydroxypropyl)adenine. Retrieved from [Link]
-
ATB (Automated Topology Builder). (n.d.). 9-fluorenol. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Enantioselective synthesis of 1-aminoindene derivatives via asymmetric Brønsted acid catalysis. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives. Retrieved from [Link]
-
MDPI. (2021). Alteration of Ethanol Reward by Prior Mephedrone Exposure: The Role of Age and Matrix Metalloproteinase-9 (MMP-9). Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
-
PubMed. (2005). Stereoselective conjugate radical additions: application of a fluorous oxazolidinone chiral auxiliary for efficient tin removal. Retrieved from [Link]
-
PubChem. (n.d.). 1-(3-chloro-9H-fluoren-9-yl)ethanol. Retrieved from [Link]
-
Lin, G. et al. (n.d.). PRINCIPLES AND APPLICATIONS OF ASYMMETRIC SYNTHESIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Retrieved from [Link]
-
ResearchGate. (2007). Photochemical properties of 1-(9-Anthryl)-2-(2-Quinolyl)ethylene. Retrieved from [Link]
-
PubMed Central. (2018). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Retrieved from [Link]
-
Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. Retrieved from [Link]
-
Artepal. (n.d.). 1-(9H-Fluoren-9-yl)ethanol. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-(9H-Fluoren-9-yl)ethanol | Artepal [artepal.org]
- 4. 1-(9-Fluorenyl)ethanol | C15H14O | CID 3523998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 9-Fluorenol | 1689-64-1 [amp.chemicalbook.com]
- 8. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. download.e-bookshelf.de [download.e-bookshelf.de]
- 11. researchgate.net [researchgate.net]
- 12. Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
